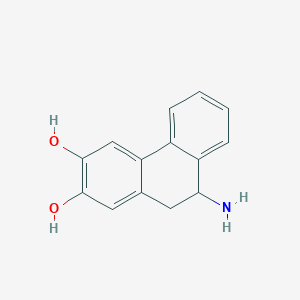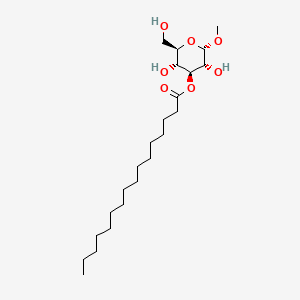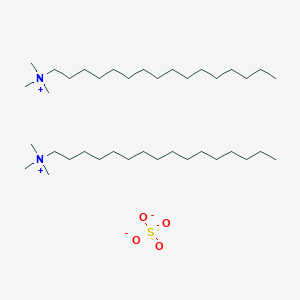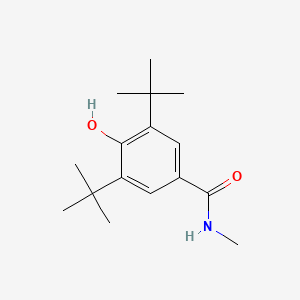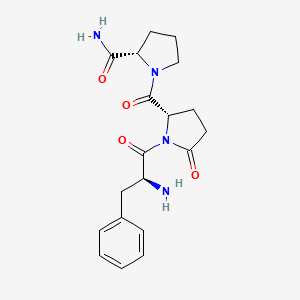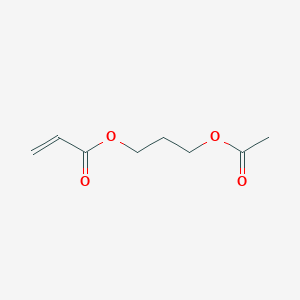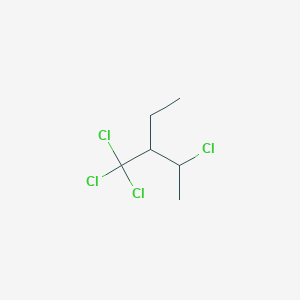
2-Chloro-3-(trichloromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(trichloromethyl)pentane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated derivative of pentane, characterized by the presence of both chloro and trichloromethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include various substituted pentanes.
Elimination: Alkenes such as 2-pentene or 3-pentene.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpentane
- 3-Chloro-2-methylpentane
- 2-Chloro-2-methylpentane
Uniqueness
2-Chloro-3-(trichloromethyl)pentane is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications, where such functionalities are required.
Properties
CAS No. |
66520-48-7 |
|---|---|
Molecular Formula |
C6H10Cl4 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
2-chloro-3-(trichloromethyl)pentane |
InChI |
InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3 |
InChI Key |
BHMRLSIVDIPRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
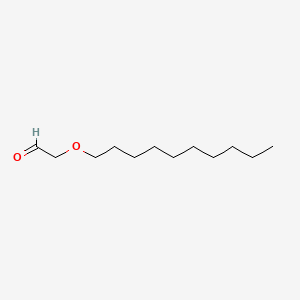
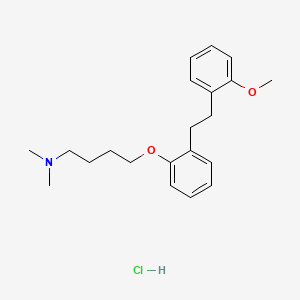
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)


